molecular formula C14H13ClN4O2 B2976207 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034251-00-6

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2976207
CAS No.: 2034251-00-6
M. Wt: 304.73
InChI Key: LVUDERVZGXQLMJ-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone (CAS 2034251-00-6) is a chemical compound with a molecular formula of C14H13ClN4O2 and a molecular weight of 304.73 g/mol . This pyrrolidine-based small molecule is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein inhibitors. Structural analogs of this compound, featuring a chloropyrimidine group linked to a pyrrolidine scaffold, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) . CDKs play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of various cancers. Inhibiting these kinases can halt the proliferation of cancer cells, making CDK inhibitors a prominent area of oncology research. The specific molecular architecture of this compound, including its chloropyrimidine and pyridine motifs, is commonly employed in medicinal chemistry to achieve high-affinity binding to the ATP pockets of kinase targets . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is suited for in vitro applications including biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents . Researchers can use it as a key intermediate or a lead compound for further optimization to enhance potency, selectivity, and pharmacological properties.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDERVZGXQLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C14H13ClN4O2
  • Molecular Weight : 304.73 g/mol
  • CAS Number : 2034251-00-6

The compound features a pyrrolidine ring substituted with a 5-chloropyrimidine moiety and a pyridine group. These structural components suggest diverse biological interactions due to the presence of multiple functional groups.

Research indicates that compounds similar to This compound may interact with specific biological targets such as enzymes or receptors. The presence of the chloropyrimidine moiety is particularly noteworthy as it has been associated with various pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing pyrimidine derivatives have shown potential as antimicrobial agents.
  • Anti-inflammatory Effects : Similar structures have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the heterocycles can significantly influence potency and selectivity against specific biological targets. For instance, substituents on the pyrrolidine or pyridine rings can alter the compound's interaction with enzymes involved in metabolic pathways.

Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
BMS-820132Pyrimidine + PyrrolidineGlucokinase activator for type 2 diabetes
5-FluorouracilPyrimidine baseAnticancer
Chlorinated PyrimidinesChlorine-substitutedAnticancer

The comparison highlights how This compound stands out due to its unique combination of functional groups that may confer distinct biological properties compared to its analogs.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the chloropyrimidine moiety.
  • Coupling with the pyridine derivative.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting COX enzymes. The effectiveness varies based on structural modifications, emphasizing the importance of SAR in drug design.

In Silico Predictions

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of this compound based on its structural features. These models suggest potential applications in treating conditions such as diabetes and cancer due to its ability to modulate specific metabolic pathways.

Comparison with Similar Compounds

Target Selectivity

  • The target compound’s pyrimidine-pyrrolidine scaffold is analogous to kinase inhibitors (e.g., EGFR or JAK inhibitors), where the chlorine atom may enhance target binding via halogen bonding . In contrast, the fluoropyridine derivative in lacks the methanone group, reducing its ability to act as a hydrogen-bond acceptor.

Solubility and Bioavailability

  • The dimethylamino group in improves water solubility (logP ~1.5 estimated) compared to the target compound’s chlorine (logP ~2.8 predicted). However, chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets.

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